Collinin
Overview
Description
Collinin is a geranyloxycoumarin, a derivative of coumarin, isolated in small amounts from plants of the Rutaceae family . It has shown remarkable potential against various diseases, including cancer, tuberculosis, and periodontitis . This compound is known for its valuable biological effects, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Collinin can be synthesized from pyrogallol and propiolic acid through a simple and short synthetic route . The process involves the following steps:
Starting Materials: Pyrogallol and propiolic acid.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of this compound in pure form.
Purification: The synthesized this compound is purified to obtain sufficient quantities for further studies.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of collina using ethanol. The process includes:
Extraction: The bark of collina is smashed and subjected to flash extraction using 70-85% ethanol.
Purification: The extracted this compound is purified to obtain a high yield of the compound.
Chemical Reactions Analysis
Collinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, enhancing its biological activity.
Scientific Research Applications
Collinin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, tuberculosis, and periodontitis.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Collinin exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound interacts with specific proteins and enzymes involved in cellular processes.
Pathways Involved: It modulates signaling pathways that impact cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Collinin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Coumarin: The parent compound of this compound, known for its anticoagulant and anti-inflammatory properties.
Geranyloxycoumarins: A class of compounds with similar structures but different biological activities.
Prenylated Coumarins: Compounds with prenyl groups that exhibit various pharmacological effects.
This compound stands out due to its potent biological effects and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGWXGEAHRWOV-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34465-83-3 | |
Record name | COLLININ | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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